Cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl) is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is also known as cyclo(VLWGA) and is composed of five amino acids, namely valine, leucine, tryptophan, glutamic acid, and alanine.
Mechanism Of Action
The mechanism of action of cyclo(VLWGA) is not fully understood. However, it is believed that the peptide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Cyclo(VLWGA) has also been shown to activate the opioid receptors, which are involved in the regulation of pain.
Biochemical And Physiological Effects
Cyclo(VLWGA) has been shown to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, the peptide has been shown to have antioxidant properties. Cyclo(VLWGA) has also been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a potential candidate for the treatment of diabetes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using cyclo(VLWGA) in lab experiments is its stability. The cyclic structure of the peptide makes it more resistant to proteolysis, which can be a problem with linear peptides. However, one of the limitations of using cyclo(VLWGA) is its high cost of synthesis, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for the study of cyclo(VLWGA). One direction is to further investigate the mechanism of action of the peptide. Understanding how cyclo(VLWGA) exerts its anti-inflammatory and analgesic effects can help in the development of new drugs for the treatment of inflammatory diseases. Another direction is to explore the potential applications of cyclo(VLWGA) in other fields, such as cancer research and neurodegenerative diseases. Finally, there is a need for more studies to investigate the safety and toxicity of cyclo(VLWGA) in humans.
Synthesis Methods
The synthesis of cyclo(VLWGA) is a complex process that involves several steps. The most commonly used method for synthesizing this peptide is the solid-phase peptide synthesis (SPPS) method. In this method, the peptide is synthesized on a solid resin support, and each amino acid is added one by one in a specific order. The peptide is then cleaved from the resin support and purified to obtain the final product.
Scientific Research Applications
Cyclo(VLWGA) has been studied extensively for its potential applications in various fields. One of the most promising applications of this peptide is in the field of drug discovery. Cyclo(VLWGA) has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis.
properties
CAS RN |
136553-73-6 |
---|---|
Product Name |
Cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl) |
Molecular Formula |
C30H42N6O7 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
(4R)-4-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpent-4-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H42N6O7/c1-16(2)12-23(35-30(43)26(17(3)4)36-27(40)18(5)31)29(42)34-24(28(41)33-20(15-37)10-11-25(38)39)13-19-14-32-22-9-7-6-8-21(19)22/h6-9,14-15,17-18,20,23-24,26,32H,1,10-13,31H2,2-5H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,38,39)/t18-,20+,23-,24+,26+/m0/s1 |
InChI Key |
DHIQQDQGWWOERP-SEHYTIIPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC(=C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCC(=O)O)C=O)N |
SMILES |
CC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
Other CAS RN |
136553-73-6 |
sequence |
AVXWE |
synonyms |
BE 18257A BE-18257A cyclo(Val-Leu-Trp-Glu-Ala) cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl) WS 7338A WS-7338A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.